molecular formula C21H21N5O3 B11016731 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11016731
M. Wt: 391.4 g/mol
InChI Key: XHVPMYIAEHJGQD-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a 5-methoxyindole moiety at the ethyl position and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group. The benzotriazinone moiety is known for its electron-deficient aromatic system, which enhances interactions with biological targets such as proteases or kinases .

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C21H21N5O3/c1-29-16-6-7-19-15(14-16)8-11-25(19)13-10-22-20(27)9-12-26-21(28)17-4-2-3-5-18(17)23-24-26/h2-8,11,14H,9-10,12-13H2,1H3,(H,22,27)

InChI Key

XHVPMYIAEHJGQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves multiple stepsCommon reagents used in these reactions include acetonitrile, potassium carbonate, and iodine . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, influencing biological pathways. The benzotriazinyl group may also contribute to its activity by stabilizing the compound and enhancing its binding affinity to targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Backbone Modifications

(a) N-[2-(1H-Indol-3-yl)ethyl]-3-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Propanamide
  • Key Difference : The indole substituent is at the 3-position instead of the 1-position, and lacks the 5-methoxy group.
  • Data : Molecular weight = 361.4 g/mol; available in 8 mg quantities (vs. the target compound’s commercial availability, if any) .
(b) N-[(3,4-Dimethoxyphenyl)methyl]-3-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Propanamide
  • Key Difference : Replacement of the indole-ethyl group with a 3,4-dimethoxyphenylmethyl moiety.
  • Impact : The phenylmethyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility. The dimethoxy substituents could engage in hydrogen bonding with polar residues in enzymatic pockets .
  • Data : Molecular weight = 368.39 g/mol; available in 5 mg quantities .

Benzotriazinone Derivatives

(a) 3-(1-(4-Chlorobenzoyl)-5-Methoxy-3-Methyl-1H-Indol-2-yl)-N-(Naphthalen-2-ylsulfonyl)Propanamide (Compound 54)
  • Key Difference: Incorporates a naphthalene sulfonamide group instead of benzotriazinone.
  • However, the bulkier naphthalene group may reduce bioavailability .
  • Data : Yield = 8%; molecular weight = 561.05 g/mol; LCMS purity >95% .
(b) N-[4-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Butanoyl]Glycine
  • Key Difference: Uses a butanoyl-glycine linker instead of propanamide.
  • Impact : The longer chain increases conformational flexibility, which might improve binding to larger active sites but reduce metabolic stability .

Indole-Modified Analogs

(a) N-(2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Ethyl)-2-(1H-Indol-3-yl)Propanamide
  • Key Difference: Substitutes benzotriazinone with a fluorinated biphenyl group.
  • However, the biphenyl group increases molecular weight (MW ~400 g/mol), which may limit blood-brain barrier penetration .
(b) 3-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)Propanoic Acid (Compound 16)
  • Key Difference: Replaces the propanamide-benzotriazinone segment with a carboxylic acid.
  • Impact : The carboxylic acid enhances solubility but reduces cell permeability. This derivative showed 69% yield and >99% LCMS purity, suggesting robust synthetic accessibility .

Target Selectivity and Potency

  • The benzotriazinone moiety in the target compound likely confers higher affinity for zinc-dependent hydrolases (e.g., matrix metalloproteinases) compared to sulfonamide or biphenyl analogs .
  • The 5-methoxyindole group may enhance selectivity for serotonin receptors over COX-2, as seen in related indomethacin analogs .

Biological Activity

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antiproliferative, antioxidative, and antibacterial activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound has a complex structure featuring an indole moiety and a benzotriazine derivative. Its molecular formula is C22H23N3O3C_{22}H_{23}N_{3}O_{3}, with a molecular weight of approximately 373.44 g/mol. The presence of methoxy groups and the benzotriazine core are significant for its biological activity.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds related to this compound. For instance, derivatives with similar structural features have shown selective activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

CompoundCell LineIC50 (µM)Notes
Compound AMCF-73.1Selective activity
Compound BHCT1163.7Moderate activity
Compound CHEK 2935.3Low activity

The presence of methoxy and hydroxy substituents appears to enhance the antiproliferative effects, possibly through mechanisms involving oxidative stress modulation or direct interaction with cellular pathways .

Antioxidative Activity

Research indicates that the compound may possess antioxidative properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer. Compounds with similar structures have demonstrated significant antioxidative activity in vitro.

Test MethodCompound AComparison Standard
DPPH ScavengingEffective at 10 µMBHT (Butylated Hydroxytoluene)
ABTS AssayHigh activity observedTrolox

The antioxidative capacity of these compounds is believed to be attributed to the electron-donating ability of the methoxy groups .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Certain derivatives have shown effective inhibition against Gram-positive bacteria.

Bacterial StrainMIC (µM)Notes
E. faecalis8Strong antibacterial activity
S. aureus16Moderate activity

The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Antiproliferative Effects : A study highlighted the selective cytotoxicity of compounds similar to this compound against MCF-7 cells, suggesting potential for breast cancer treatment.
  • Oxidative Stress Modulation : Another research effort demonstrated that certain derivatives could reduce reactive oxygen species (ROS) levels in cultured cells, indicating a protective effect against oxidative damage.

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